(2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol is a small molecule agent that has been identified in prior studies as a potential therapeutic for reversing multidrug resistance (MDR) in cancer cells. [] MDR is a major obstacle in cancer treatment, as it renders cancer cells resistant to various chemotherapeutic agents, leading to treatment failure. []
The primary application of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol, as identified in the provided abstracts, is its potential use as a MDR reversing agent in cancer treatment. [] Studies have demonstrated its ability to resensitize various drug-resistant cancer cell lines, including ovarian, breast, colon, uterine, and sarcoma cancers, to chemotherapeutic agents like paclitaxel, doxorubicin, mitoxantrone, vincristine, and trabectedin. [] Furthermore, in vivo studies have shown that it can enhance the antitumor activity of paclitaxel in MDR xenograft models without increasing toxicity. [] These findings suggest that this compound and its derivatives could be promising candidates for the development of novel therapies for MDR-dependent cancers. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1